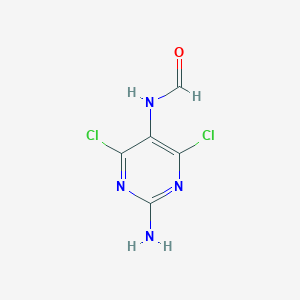

N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide

Description

N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide (CAS: 171887-03-9) is a halogenated pyrimidine derivative with the molecular formula C₅H₄Cl₂N₄O and a molecular weight of 207.02 g/mol. It is a white to pink crystalline powder with a density of 1.742 g/cm³ and is primarily utilized as a key intermediate in synthesizing nucleoside analogs, notably the antiretroviral drug Abacavir .

Properties

IUPAC Name |

N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N4O/c6-3-2(9-1-12)4(7)11-5(8)10-3/h1H,(H,9,12)(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWHZUCZNRMJGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)NC1=C(N=C(N=C1Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436651 | |

| Record name | N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171887-03-9 | |

| Record name | N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171887-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171887039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Formamide, N-(2-amino-4,6-dichloro-5-pyrimidinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary target of N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide is the HIV reverse transcriptase . This enzyme plays a crucial role in the life cycle of the HIV virus, making it a key target for antiretroviral drugs.

Mode of Action

N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide is converted by intracellular enzymes into its active form, carbovir-triphosphate (CBV-TP) . CBV-TP selectively inhibits HIV reverse transcriptase by incorporating into viral DNA, thereby preventing the virus from replicating.

Pharmacokinetics

It’s known that the compound is converted into its active form within cells, suggesting it is well absorbed and distributed.

Result of Action

The result of the action of N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide is the inhibition of HIV replication . This leads to a decrease in the viral load and an improvement in immune function, slowing the progression of HIV infection.

Action Environment

The action of N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide is influenced by various environmental factors. For instance, the presence of other antiretroviral drugs can impact its efficacy through drug-drug interactions. Additionally, patient-specific factors such as adherence to medication, genetic factors, and the presence of other diseases can also influence the drug’s action and efficacy. The compound should be stored under inert gas at 2–8 °C.

Biochemical Analysis

Biochemical Properties

N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide plays a crucial role in biochemical reactions, particularly in the synthesis of nucleoside analogs. It interacts with several enzymes and proteins involved in nucleotide metabolism. For instance, it is converted into its active form by intracellular enzymes, which then inhibit viral reverse transcriptase by incorporating into viral DNA . This interaction is vital for its antiviral properties, making it a valuable compound in the treatment of HIV.

Cellular Effects

N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the replication of viral DNA within infected cells, thereby inhibiting the proliferation of the virus . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide involves its conversion into an active triphosphate form, which then selectively inhibits viral reverse transcriptase . This inhibition prevents the incorporation of viral DNA into the host genome, thereby blocking viral replication. The compound binds to the active site of the enzyme, causing conformational changes that render the enzyme inactive.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide have been studied over various time periods. The compound is relatively stable under inert gas conditions at low temperatures . Over time, it has been observed to maintain its antiviral activity, although prolonged exposure to certain conditions may lead to degradation and reduced efficacy.

Dosage Effects in Animal Models

Studies on animal models have shown that the effects of N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide vary with dosage. At therapeutic doses, it effectively inhibits viral replication without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the importance of dose optimization in clinical applications.

Metabolic Pathways

N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide is involved in metabolic pathways related to nucleotide synthesis and metabolism. It interacts with enzymes such as kinases and phosphatases, which facilitate its conversion into active forms . These interactions are crucial for its antiviral activity, as they enable the compound to inhibit viral replication effectively.

Transport and Distribution

Within cells, N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide is transported and distributed through various mechanisms. It is taken up by cells via nucleoside transporters and distributed to different cellular compartments . The compound’s distribution is influenced by its solubility and interaction with cellular transport proteins.

Subcellular Localization

N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide localizes to specific subcellular compartments, including the nucleus and cytoplasm . Its activity is influenced by its localization, as it needs to reach the site of viral replication to exert its antiviral effects. Post-translational modifications and targeting signals play a role in directing the compound to these compartments.

Biological Activity

N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide is a pyrimidine derivative that has garnered attention for its biological activity, particularly in the context of antiviral applications. This compound functions primarily as an inhibitor of HIV reverse transcriptase, making it a candidate for antiviral therapies. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

The biological activity of this compound is closely associated with its conversion into its active form, carbovir-triphosphate (CBV-TP), within cells. The primary target of this compound is the HIV reverse transcriptase , an enzyme critical for the replication of the HIV virus.

- Conversion to Active Form : After cellular uptake, this compound undergoes phosphorylation to become CBV-TP.

- Inhibition of Viral Replication : The active form competes with natural nucleotides for incorporation into viral DNA, leading to premature termination of DNA synthesis and thus inhibiting viral replication .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is effectively absorbed and converted within the body:

- Absorption : The compound is taken up by cells through nucleoside transporters.

- Distribution : Once inside the cell, it distributes to various compartments, including the nucleus where viral replication occurs.

- Metabolism : It is metabolized via pathways involving kinases and phosphatases that facilitate its conversion to active forms .

This compound exhibits several important biochemical properties:

- Interaction with Enzymes : It interacts with enzymes involved in nucleotide metabolism, which is crucial for its antiviral activity.

- Cellular Effects : The compound influences cellular processes such as gene expression and cellular metabolism, further affecting viral DNA replication within infected cells .

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of this compound:

- Antiviral Efficacy : Research has demonstrated that at therapeutic doses, this compound effectively inhibits HIV replication without significant toxicity. In laboratory settings, it has shown stability under inert conditions at low temperatures.

- Dosage Effects in Animal Models : Studies conducted on animal models indicate that varying dosages can modulate the effectiveness of the compound in inhibiting viral replication.

- Synthesis and Characterization : The synthesis of this compound involves several chemical processes that yield high-purity products suitable for biological testing. The process typically includes cyclization reactions followed by chlorination and reaction with carboxylic acids .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:

| Compound Name | Target | Mechanism of Action | Efficacy Against HIV |

|---|---|---|---|

| This compound | HIV Reverse Transcriptase | Inhibition via incorporation into viral DNA | High |

| Abacavir | HIV Reverse Transcriptase | Competitive inhibition at the active site | High |

| Lamivudine | HIV Reverse Transcriptase | Incorporation into viral DNA leading to chain termination | Moderate |

Scientific Research Applications

Antiviral Applications

N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide has been identified as a promising intermediate in the synthesis of antiviral nucleotide derivatives . These derivatives are crucial for the development of drugs targeting various viral infections, including HIV. The compound's structure allows it to interact with viral enzymes, inhibiting their activity and thereby preventing viral replication .

Synthesis Pathways

The synthesis of this compound involves several steps:

- Cyclization : An aminomalonic ester is cyclized with guanidine or its salt in the presence of a base to produce 2,5-diamino-4,6-dihydroxypyrimidine.

- Chlorination : The product is then chlorinated to yield 4,6-dichloropyrimidine.

- Final Reaction : This intermediate is reacted with an aqueous solution of a carboxylic acid to produce this compound .

Biochemical Interactions

Research has shown that this compound exhibits significant binding affinity to various biological targets. Its interactions with enzymes related to nucleotide metabolism are crucial for understanding its potential therapeutic effects. Studies have indicated that this compound can influence cellular processes such as gene expression and cell signaling pathways, further underscoring its importance in antiviral research.

Case Studies and Research Findings

- Antiviral Efficacy : In vitro studies have demonstrated that this compound effectively inhibits the replication of HIV by targeting reverse transcriptase. These findings suggest its potential as a lead compound in antiviral drug development .

- Nucleoside Analog Synthesis : The compound has been utilized in synthesizing nucleoside analogs that show enhanced activity against viral pathogens. These analogs can serve as templates for developing new antiviral medications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

2.1.1 N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate

- Substituents : Hydroxyl groups at positions 4 and 6; acetamide at position 5.

- Properties : Exhibits antifungal, antibacterial, and antitumor activities. The hydroxyl groups reduce electrophilicity compared to chlorine, limiting its utility in nucleophilic reactions but enhancing solubility .

2.1.2 FNA (N-(2-Amino-4-fluorophenyl)-4-[bis(2-chloroethyl)amino]benzamide)

- Substituents : Fluorophenyl and nitrogen mustard groups.

- Applications: A selective HDAC3 inhibitor (IC₅₀ = 95.48 nM) with potent antitumor activity (HepG2 IC₅₀ = 1.30 µM). Fluorine substitution improves metabolic stability and selectivity over non-fluorinated analogs .

2.2.1 SAHA (Suberoylanilide hydroxamic acid)

- Structure : Hydroxamic acid-based HDAC inhibitor.

- Activity : Broad-spectrum HDAC inhibition (HDAC3 IC₅₀ = 167.24 nM) but lower selectivity and in vivo efficacy (tumor growth inhibition, TGI = 48.13%) compared to FNA .

Intermediate Comparison

Q & A

Q. What are the common synthetic routes for N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide, and how do their yields and purity compare?

Two primary methods are reported:

- Cyclization and Vilsmeier reactions using diethyl aminomalonate hydrochloride and guanidine carbonate achieve 82.62% yield and 99.62% purity . This route is noted for its industrial scalability.

- An alternative method involves nitrosation, reduction, and chloridization starting from diethyl malonate and guanidine hydrochloride, yielding 20% overall . The lower yield in the latter method highlights challenges in multi-step purification.

Optimization of reaction conditions (e.g., reagent stoichiometry, temperature) and streamlined purification (e.g., recrystallization) are critical for improving efficiency.

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

- Physical characterization : The compound is a crystalline off-white to pinkish powder with a density of 1.742 g/cm³ .

- Structural analysis : Single-crystal X-ray diffraction (utilizing SHELX software ) confirms molecular geometry and hydrogen-bonding networks .

- Purity assessment : High-performance liquid chromatography (HPLC) or LC-MS can validate purity (>98%) as reported in optimized syntheses .

Q. What role does this compound play in pharmaceutical synthesis?

It serves as a key intermediate in synthesizing abacavir sulfate , an antiretroviral drug for HIV treatment. The compound undergoes sequential reactions, including amine formation and cyclization, to construct the bicyclic core of abacavir .

Advanced Research Questions

Q. How does the choice of reagents (e.g., Vilsmeier reagent) influence the efficiency of formylation in the synthesis of this compound?

The Vilsmeier reagent (formed in situ from dimethylformamide and phosphorus oxychloride) enables regioselective formylation at the pyrimidine C5 position. This reagent’s electrophilic character ensures high reactivity, but its hygroscopic nature demands anhydrous conditions to avoid side reactions . Comparative studies suggest that reagent stoichiometry and temperature control (e.g., maintaining 0–5°C during addition) are critical for achieving >80% yields .

Q. What challenges exist in optimizing reaction conditions for large-scale synthesis, and how can they be addressed?

- By-product formation : Chlorination side products may arise during the Vilsmeier reaction. These can be mitigated by precise control of POCl₃ addition rates .

- Purification bottlenecks : The low solubility of intermediates in non-polar solvents necessitates column chromatography or recrystallization in ethanol-water mixtures .

- Scalability : Batch-to-batch consistency requires rigorous monitoring of reaction parameters (e.g., pH during cyclization) .

Q. How do hydrogen bonding interactions influence the crystal packing and stability of this compound?

X-ray crystallography reveals that N–H···O and N–H···Cl hydrogen bonds stabilize the lattice structure, forming a 3D network. These interactions contribute to the compound’s thermal stability and low hygroscopicity, making it suitable for long-term storage . Graph-set analysis (as per Etter’s formalism) can classify these motifs to predict packing behavior in related pyrimidines .

Q. What are the key considerations for handling and storing this compound to ensure safety and stability?

- Hazards : The compound is classified as Xn (harmful if swallowed), Xi (irritant), and poses risks of skin sensitization (R43) and aquatic toxicity (R52/53) .

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid dust generation.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Q. How can discrepancies in reported synthetic yields be analyzed and resolved?

Discrepancies (e.g., 82% vs. 20% yields) often stem from:

- Reaction scale : Microscale reactions may underestimate by-product formation.

- Purification methods : HPLC-grade solvents improve purity but reduce recovery rates .

- Analytical validation : NMR integration errors or unaccounted amorphous impurities can skew results. Method replication with controlled variables (e.g., solvent purity, catalyst source) is recommended.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.